5-Chloro-3-(1-methyl-1H-pyrazol-5-yl)-2,1-benzoxazole
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Overview
Description
5-Chloro-3-(1-methyl-1H-pyrazol-5-yl)-2,1-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(1-methyl-1H-pyrazol-5-yl)-2,1-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-aminophenol with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-(1-methyl-1H-pyrazol-5-yl)-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
5-Chloro-3-(1-methyl-1H-pyrazol-5-yl)-2,1-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(1-methyl-1H-pyrazol-5-yl)-2,1-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone: Used as an intermediate in the synthesis of zolazepam.
1-Phenyl-3-methyl-5-pyrazolone: Known for its applications in organic synthesis and as a reagent.
Uniqueness: 5-Chloro-3-(1-methyl-1H-pyrazol-5-yl)-2,1-benzoxazole stands out due to its unique combination of a benzoxazole ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61689-22-3 |
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Molecular Formula |
C11H8ClN3O |
Molecular Weight |
233.65 g/mol |
IUPAC Name |
5-chloro-3-(2-methylpyrazol-3-yl)-2,1-benzoxazole |
InChI |
InChI=1S/C11H8ClN3O/c1-15-10(4-5-13-15)11-8-6-7(12)2-3-9(8)14-16-11/h2-6H,1H3 |
InChI Key |
GISMXAFXRCORMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=C3C=C(C=CC3=NO2)Cl |
Origin of Product |
United States |
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